2,5-dimethyl-5-pyridin-3-yl-3,5-dihydro-4H-imidazol-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5-Dimethyl-5-pyridin-3-yl-3,5-dihydro-4H-imidazol-4-one is a heterocyclic compound that features both pyridine and imidazole rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-dimethyl-5-pyridin-3-yl-3,5-dihydro-4H-imidazol-4-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2,5-dimethylpyridine with suitable imidazole precursors in the presence of a catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as ethanol or acetonitrile to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
2,5-Dimethyl-5-pyridin-3-yl-3,5-dihydro-4H-imidazol-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the pyridine or imidazole rings.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or sodium borohydride (NaBH4) is typical.
Substitution: Halogenating agents, alkylating agents, and nucleophiles like amines or thiols are frequently employed.
Major Products
The major products formed from these reactions include N-oxides, dihydro derivatives, and various substituted imidazole and pyridine derivatives .
Scientific Research Applications
2,5-Dimethyl-5-pyridin-3-yl-3,5-dihydro-4H-imidazol-4-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer, bacterial infections, and inflammatory conditions.
Industry: Utilized in the development of advanced materials, including polymers and catalysts
Mechanism of Action
The mechanism of action of 2,5-dimethyl-5-pyridin-3-yl-3,5-dihydro-4H-imidazol-4-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit enzyme activity by occupying the active site or alter receptor function by binding to allosteric sites. These interactions can trigger downstream signaling pathways, leading to the desired biological effects .
Comparison with Similar Compounds
Similar Compounds
Imidazole: A simpler structure with broad biological activity.
Pyridine: A basic heterocycle with diverse chemical reactivity.
2,5-Dimethylimidazole: Shares the imidazole core but lacks the pyridine ring.
3-Pyridylimidazole: Contains both pyridine and imidazole rings but with different substitution patterns
Uniqueness
2,5-Dimethyl-5-pyridin-3-yl-3,5-dihydro-4H-imidazol-4-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its dual-ring structure allows for versatile reactivity and potential for diverse applications in various fields .
Properties
IUPAC Name |
2,4-dimethyl-4-pyridin-3-yl-1H-imidazol-5-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O/c1-7-12-9(14)10(2,13-7)8-4-3-5-11-6-8/h3-6H,1-2H3,(H,12,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DTUJAWNTRDJRIC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(C(=O)N1)(C)C2=CN=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.